3-((1H-Pyrazol-1-yl)methoxy)benzaldehyde
Description
3-((1H-Pyrazol-1-yl)methoxy)benzaldehyde (CAS 852227-92-0) is a benzaldehyde derivative featuring a pyrazole ring connected via a methoxy group at the 3-position of the benzaldehyde core. Its molecular formula is C₁₀H₈N₂O, with a molecular weight of 172.18 g/mol and a purity of ≥97% . The compound is commercially available and serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure allows for diverse reactivity, including participation in nucleophilic additions, cyclizations, and cross-coupling reactions.
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
3-(pyrazol-1-ylmethoxy)benzaldehyde |
InChI |
InChI=1S/C11H10N2O2/c14-8-10-3-1-4-11(7-10)15-9-13-6-2-5-12-13/h1-8H,9H2 |
InChI Key |
CRCACQOOFXOWDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCN2C=CC=N2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of 3-((1H-Pyrazol-1-yl)methoxy)benzaldehyde. One common method involves the reaction of 2-hydroxybenzaldehyde with 1H-pyrazole in the presence of appropriate reagents. The methoxy group is introduced using methanol or dimethyl sulfate.
Reaction Conditions:: The reaction typically occurs under reflux conditions with an acid catalyst. The choice of solvent and reaction temperature may vary depending on the specific synthetic route.
Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for scientific investigations and drug development.
Chemical Reactions Analysis
Reactivity:: 3-((1H-Pyrazol-1-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group yields the corresponding alcohol.
Substitution: The pyrazole ring can undergo substitution reactions.
Oxidation: Oxidizing agents like chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, halides) can participate in substitution reactions.
Major Products:: The major products depend on the specific reaction conditions. Oxidation leads to the carboxylic acid derivative, while reduction produces the corresponding alcohol.
Scientific Research Applications
3-((1H-Pyrazol-1-yl)methoxy)benzaldehyde finds applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies.
Medicine: Research into potential pharmaceutical applications.
Industry: Its use in fine chemicals and materials.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Positional Isomers
- 4-((1H-Pyrazol-1-yl)methoxy)benzaldehyde (CAS 1006473-70-6):
- This positional isomer substitutes the pyrazole-methoxy group at the 4-position of the benzaldehyde ring.
- Molecular formula: C₁₀H₈N₂O (identical to the target compound).
- Differences in electronic distribution and steric effects may influence reactivity. For instance, the para-substituted derivative could exhibit altered binding affinities in biological systems compared to the meta-substituted target compound .
Heterocyclic Variations
- 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde (CAS 868755-54-8): Replaces the pyrazole ring with a 1,2,4-triazole moiety. Molecular formula: C₉H₇N₃O; molecular weight: 173.17 g/mol.
- 3-Pyrrolidin-1-ylbenzaldehyde (CAS 857283-89-7): Substitutes the pyrazole with a pyrrolidine ring. Molecular formula: C₁₁H₁₃NO; molecular weight: 175.23 g/mol. The saturated pyrrolidine ring reduces aromaticity, increasing solubility in polar solvents .
Functional Group Additions
- 3-[(4-Nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde (CAS 1006436-08-3): Features a nitro group on the pyrazole ring. Molecular formula: C₁₁H₉N₃O₄; molecular weight: 247.21 g/mol.
- 3-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde :
Physical and Chemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
